molecular formula C12H15NOS B5296675 N-[2-(phenylthio)ethyl]cyclopropanecarboxamide

N-[2-(phenylthio)ethyl]cyclopropanecarboxamide

Cat. No. B5296675
M. Wt: 221.32 g/mol
InChI Key: CBPUAEAPKWSDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(phenylthio)ethyl]cyclopropanecarboxamide, also known as CTCE-0214, is a small molecule that has been studied extensively for its potential therapeutic effects. This compound has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[2-(phenylthio)ethyl]cyclopropanecarboxamide is not fully understood, but it is thought to act by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress. This leads to a reduction in inflammation and an improvement in neuronal function.
Biochemical and Physiological Effects
N-[2-(phenylthio)ethyl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, increasing the levels of antioxidant enzymes such as SOD and catalase, and improving mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(phenylthio)ethyl]cyclopropanecarboxamide for lab experiments is its low toxicity and high selectivity for its target molecules. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to perform large-scale studies.

Future Directions

There are several potential future directions for research on N-[2-(phenylthio)ethyl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(phenylthio)ethyl]cyclopropanecarboxamide and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N-[2-(phenylthio)ethyl]cyclopropanecarboxamide involves several steps, including the reaction of cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-mercaptoethylamine to form the thioether intermediate, which is subsequently reacted with phenylacetic acid to form the final product.

Scientific Research Applications

N-[2-(phenylthio)ethyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Studies have shown that N-[2-(phenylthio)ethyl]cyclopropanecarboxamide can reduce inflammation and oxidative stress, which are key factors in the development and progression of these diseases.

properties

IUPAC Name

N-(2-phenylsulfanylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(10-6-7-10)13-8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPUAEAPKWSDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(phenylsulfanyl)ethyl]cyclopropanecarboxamide

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